molecular formula C14H13F3N4O2 B6947920 N-(1H-1,2,4-triazol-5-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide

N-(1H-1,2,4-triazol-5-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide

Cat. No.: B6947920
M. Wt: 326.27 g/mol
InChI Key: ZOHYIKPWAUBXFL-UHFFFAOYSA-N
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Description

N-(1H-1,2,4-triazol-5-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide is a complex organic compound featuring a triazole ring, a trifluoromethoxyphenyl group, and a cyclopropane carboxamide moiety

Properties

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)23-10-3-1-9(2-4-10)7-13(5-6-13)11(22)20-12-18-8-19-21-12/h1-4,8H,5-7H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHYIKPWAUBXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring One common method is the cyclization of hydrazine with a suitable carboxylic acid derivative to form the triazole core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications include its use as an antifungal, anticancer, or anti-inflammatory agent.

  • Industry: It can be employed in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the trifluoromethoxyphenyl group and the cyclopropane carboxamide moiety. Similar compounds include other triazole derivatives and cyclopropane derivatives, which may have different biological activities and applications. Some examples of similar compounds are:

  • 1,2,4-Triazole derivatives: These compounds are known for their antifungal and anticancer properties.

  • Cyclopropane derivatives: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals.

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